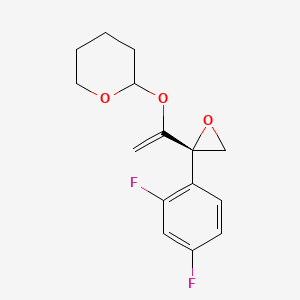
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran is a synthetic organic compound that features a complex molecular structure It contains a difluorophenyl group, an oxirane ring, and a tetrahydropyran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran typically involves multiple steps:
Formation of the Difluorophenyl Oxirane: This step involves the reaction of a difluorophenyl precursor with an epoxidizing agent under controlled conditions to form the oxirane ring.
Vinylation: The oxirane intermediate is then subjected to a vinylation reaction, introducing the vinyl group.
Tetrahydropyran Formation: The final step involves the reaction of the vinylated oxirane with a tetrahydropyran precursor under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxirane ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents such as halogens or nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce diols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, such as in the treatment of diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran: This compound itself.
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-furan: A similar compound with a furan ring instead of a tetrahydropyran ring.
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-thiopyran: A similar compound with a thiopyran ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C15H16F2O3 |
|---|---|
Molekulargewicht |
282.28 g/mol |
IUPAC-Name |
2-[1-[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]ethenoxy]oxane |
InChI |
InChI=1S/C15H16F2O3/c1-10(20-14-4-2-3-7-18-14)15(9-19-15)12-6-5-11(16)8-13(12)17/h5-6,8,14H,1-4,7,9H2/t14?,15-/m0/s1 |
InChI-Schlüssel |
PRNJGYLVURFLKZ-LOACHALJSA-N |
Isomerische SMILES |
C=C([C@@]1(CO1)C2=C(C=C(C=C2)F)F)OC3CCCCO3 |
Kanonische SMILES |
C=C(C1(CO1)C2=C(C=C(C=C2)F)F)OC3CCCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide](/img/structure/B13849149.png)
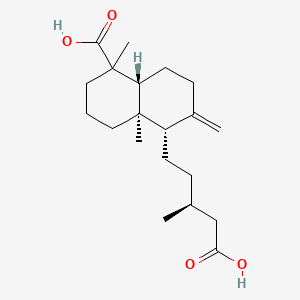
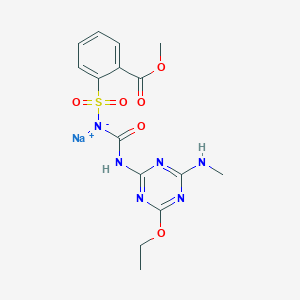
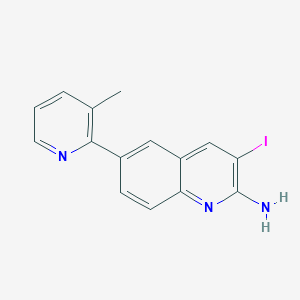
![[6-phenyl-piperidin-(2Z)-ylidene]-hydrazine](/img/structure/B13849169.png)
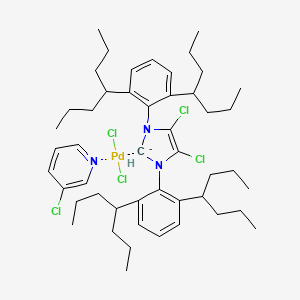



![4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13849188.png)
![N-(2,6-Dichlorophenyl)-4'-iodo-[1,1'-biphenyl]-4-amine](/img/structure/B13849189.png)

![(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid](/img/structure/B13849231.png)

